molecular formula C34H23N5O7 B5150203 2-nitro-N-[4-[1-[4-[(2-nitrobenzoyl)amino]phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]benzamide

2-nitro-N-[4-[1-[4-[(2-nitrobenzoyl)amino]phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]benzamide

Cat. No.: B5150203
M. Wt: 613.6 g/mol
InChI Key: MWCSOISCCBCCIT-UHFFFAOYSA-N
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Description

2-nitro-N-[4-[1-[4-[(2-nitrobenzoyl)amino]phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]benzamide is a complex organic compound with the molecular formula C20H14N4O6 and a molecular weight of 406.358 g/mol . This compound is known for its unique structure, which includes multiple nitro groups and a benzamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-[4-[1-[4-[(2-nitrobenzoyl)amino]phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]benzamide typically involves multiple steps, starting with the nitration of benzoyl compounds. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to introduce nitro groups into the benzoyl structure . Subsequent steps involve the formation of amide bonds and the incorporation of the isoindol-1-yl group through cyclization reactions under controlled temperatures and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Mechanism of Action

The mechanism of action of 2-nitro-N-[4-[1-[4-[(2-nitrobenzoyl)amino]phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules . These interactions can affect various cellular pathways, leading to changes in cell function and behavior .

Properties

IUPAC Name

2-nitro-N-[4-[1-[4-[(2-nitrobenzoyl)amino]phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H23N5O7/c40-31(26-8-2-5-11-29(26)38(43)44)35-23-17-13-21(14-18-23)34(28-10-4-1-7-25(28)33(42)37-34)22-15-19-24(20-16-22)36-32(41)27-9-3-6-12-30(27)39(45)46/h1-20H,(H,35,40)(H,36,41)(H,37,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCSOISCCBCCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC2(C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C5=CC=C(C=C5)NC(=O)C6=CC=CC=C6[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H23N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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